molecular formula C16H17F2N3O2 B6128476 N-(1-cyclopropylethyl)-5-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(1-cyclopropylethyl)-5-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B6128476
M. Wt: 321.32 g/mol
InChI Key: QUAXENCEXYIHRJ-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-5-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as CPEB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

CPEB acts as an inhibitor of protein kinase, which plays a crucial role in the regulation of cell growth and proliferation. The compound binds to the ATP-binding pocket of the kinase, preventing its activation and downstream signaling.
Biochemical and physiological effects:
CPEB has been found to have a variety of biochemical and physiological effects. Studies have shown that CPEB can induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a cancer therapeutic. Additionally, CPEB has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of CPEB in laboratory experiments is its high selectivity for protein kinase inhibition. This allows for the specific targeting of cancer cells and reduces the risk of off-target effects. However, CPEB has limitations in its solubility and stability, which can affect its efficacy in laboratory experiments.

Future Directions

There are several future directions for research on CPEB. One potential area of study is the development of more stable and soluble analogs of CPEB for improved efficacy in laboratory experiments. Additionally, further studies are needed to determine the potential of CPEB in the treatment of other diseases, such as inflammatory diseases. Finally, research is needed to determine the safety and efficacy of CPEB in clinical trials for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of CPEB involves the reaction of 1-cyclopropylethylamine with 2,4-difluorobenzyl bromide followed by the reaction of the resulting intermediate with 1H-pyrazole-3-carboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

CPEB has been found to have potential therapeutic applications in a variety of scientific research areas. Studies have shown that CPEB can act as a selective inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This makes CPEB a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-(1-cyclopropylethyl)-5-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-9(10-2-3-10)19-16(22)14-7-12(20-21-14)8-23-15-5-4-11(17)6-13(15)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAXENCEXYIHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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